Desmethylvorozole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

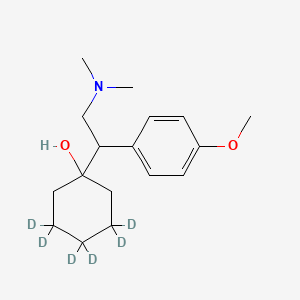

Desmethylvorozole is a potent and selective aromatase inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It is a non-steroidal compound that inhibits the conversion of androgens to estrogens, which plays a crucial role in the development and progression of hormone-dependent cancers such as breast and prostate cancer.

Scientific Research Applications

Environmental and Endocrine Disruption Research

Desmethylvorozole, along with other similar compounds, has been studied in the context of endocrine disruption. Research has shown that certain environmental chemicals, including some like Desmethylvorozole, can mimic hormones or metabolic signaling molecules, impacting gene expression and cell differentiation. This research contributes to understanding the broader implications of environmental disruptors on human and ecological health, particularly in areas like reproductive, cardiovascular, and immune function (McLachlan, 2016).

Cancer Research

Desmethylvorozole and related compounds have been studied for their roles in cancer development and treatment. Research has found that these compounds can induce apoptosis in certain cancer cells, such as hormone-insensitive prostate cancer cells. This suggests potential value as therapeutic agents against specific types of cancer (Robertson et al., 1996).

Reproductive Health and Development

Studies have also focused on how substances like Desmethylvorozole can affect reproductive health and development. For instance, research on in utero exposure to similar compounds has revealed changes in gene expression patterns crucial for reproductive tract development. This research aids in understanding how early-life exposure to certain chemicals can lead to developmental abnormalities (Block et al., 2000).

Green Chemistry and Solvent Development

Desmethylvorozole-related research includes developing novel solvents like deep eutectic solvents (DES). These are used in synthesizing various compounds, highlighting their role in promoting more sustainable and environmentally friendly chemical processes (Singh et al., 2013).

Pharmacokinetics

Research into the pharmacokinetics of related compounds, such as Indomethacin and its metabolites (which include desmethyl derivatives), provides insights into drug absorption, distribution, metabolism, and excretion. This research is crucial for understanding how drugs are processed in the body and for developing safer and more effective medications (Helleberg, 1981).

Toxicity and Public Health

Investigations into the long-term health effects of compounds related to Desmethylvorozole, particularly in the context of public health, have been significant. This includes studies on the toxicity of such compounds and their impact on health over time, contributing to better risk assessment and management strategies in public health (Newbold, 2010).

Aromatase Inhibition Research

Desmethylvorozole has been studied for its role as an aromatase inhibitor, with research showing its efficacy in inhibiting estrogen synthesis. This has implications for treating conditions like estrogen-dependent cancers (Wouters et al., 2004).

properties

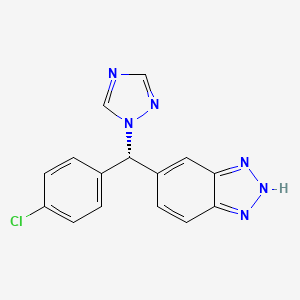

IUPAC Name |

5-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-2H-benzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN6/c16-12-4-1-10(2-5-12)15(22-9-17-8-18-22)11-3-6-13-14(7-11)20-21-19-13/h1-9,15H,(H,19,20,21)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPXNFVPOUKWKJ-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC3=NNN=C3C=C2)N4C=NC=N4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C2=CC3=NNN=C3C=C2)N4C=NC=N4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

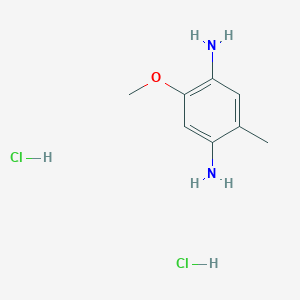

![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)

![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)